1-(4-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(4-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an ethoxyphenyl group, a phenyl-substituted oxadiazole ring, and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of acyl hydrazides with nitriles under acidic or basic conditions. The pyrrolidinone core can be introduced via a condensation reaction between an appropriate ketone and an amine, followed by cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides), nucleophiles (amines, thiols)
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The ethoxyphenyl and pyrrolidinone groups may also contribute to its overall activity by affecting its solubility, stability, and cellular uptake.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with other compounds that have similar structural features, such as:
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(4-Ethoxyphenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-2-one: Contains a thiadiazole ring instead of an oxadiazole ring, potentially leading to different chemical and biological properties.
1-(4-Ethoxyphenyl)-4-(3-phenyl-1,2,4-triazol-5-yl)pyrrolidin-2-one: Features a triazole ring, which may alter its interaction with biological targets and its overall activity profile.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-25-17-10-8-16(9-11-17)23-13-15(12-18(23)24)20-21-19(22-26-20)14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHKNFABVDAJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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